molecular formula C18H12Cl2N4OS B11103766 3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 312535-88-9

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11103766
CAS No.: 312535-88-9
M. Wt: 403.3 g/mol
InChI Key: MXTPIZIPYKYBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of indole, thiadiazole, and benzamide moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: Halogen atoms in the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its combined indole, thiadiazole, and benzamide structures, which contribute to its unique chemical and biological properties. Its high selectivity and potency as an MAO-B inhibitor make it a promising candidate for further research and development .

Properties

CAS No.

312535-88-9

Molecular Formula

C18H12Cl2N4OS

Molecular Weight

403.3 g/mol

IUPAC Name

3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H12Cl2N4OS/c19-13-6-5-10(7-14(13)20)17(25)22-18-24-23-16(26-18)8-11-9-21-15-4-2-1-3-12(11)15/h1-7,9,21H,8H2,(H,22,24,25)

InChI Key

MXTPIZIPYKYBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.